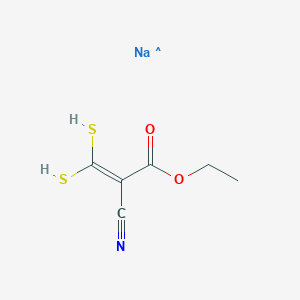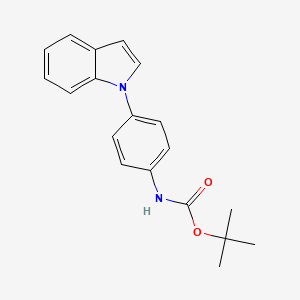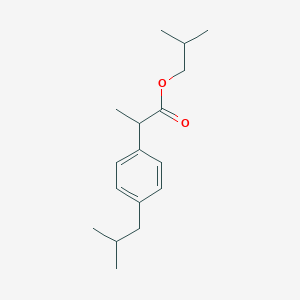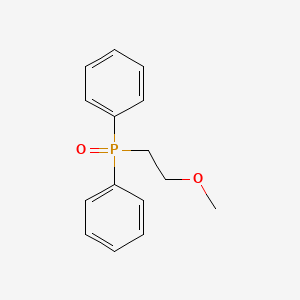
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfonyl group and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group and the phenylsulfonyl group onto the benzene ring. One common method involves the reaction of phenylsulfonyl chloride with a trifluoromethylated benzene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial production methods often involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods may also employ catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of more complex fluorinated compounds.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in radical and nucleophilic reactions. The trifluoromethyl group can stabilize radical intermediates, facilitating radical trifluoromethylation reactions. Additionally, the phenylsulfonyl group can act as an electron-withdrawing group, enhancing the compound’s reactivity in nucleophilic substitution reactions .
Molecular targets and pathways involved include various enzymes and receptors that interact with the compound’s functional groups, leading to specific biochemical and pharmacological effects .
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the phenylsulfonyl group.
Trifluoromethyl benzene: Lacks the sulfonyl group and is used in different types of chemical reactions, such as electrophilic aromatic substitution.
Phenylsulfonyl benzene: Lacks the trifluoromethyl group and is used in sulfonation reactions and as a precursor for other sulfonyl-containing compounds.
The uniqueness of this compound lies in its combination of both the trifluoromethyl and phenylsulfonyl groups, which confer distinct reactivity and versatility in various chemical transformations .
Propriétés
Formule moléculaire |
C13H9F3O2S |
|---|---|
Poids moléculaire |
286.27 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)10-6-8-12(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
KQSIIBOLOKJDTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)

![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)

![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)
